N-(Perfluoro-1-octanesulfonyl)Glycine

Description

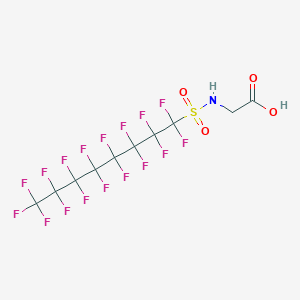

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4F17NO4S/c11-3(12,5(15,16)7(19,20)9(23,24)25)4(13,14)6(17,18)8(21,22)10(26,27)33(31,32)28-1-2(29)30/h28H,1H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLOUUCBACYHAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO2NHCH2COOH, C10H4F17NO4S | |

| Record name | FOSAA | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440941 | |

| Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-24-8 | |

| Record name | N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)sulfonyl]glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2806-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Perfluorooctyl)sulfonyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Derivatization Strategies for N Perfluoro 1 Octanesulfonyl Glycine

Established Synthetic Pathways for N-(Perfluoro-1-octanesulfonyl)Glycine Synthesis

The conventional synthesis of this compound primarily relies on the reaction between a perfluoro-1-octanesulfonyl precursor and a glycine (B1666218) derivative. This approach is a variation of the well-established Schotten-Baumann reaction conditions, adapted for the specific reactivity of perfluorinated sulfonyl compounds.

Sulfonylation of Glycine Derivatives Using Perfluoro-1-octanesulfonyl Fluoride (B91410)

The most direct and established method for synthesizing this compound involves the nucleophilic attack of the amino group of a glycine derivative on the sulfur atom of perfluoro-1-octanesulfonyl fluoride (POSF). Glycine esters, such as glycine ethyl ester, are typically used instead of glycine itself to enhance solubility in organic solvents and to avoid side reactions involving the carboxylic acid group.

C₈F₁₇SO₂F + H₂NCH₂COOR → C₈F₁₇SO₂NHCH₂COOR + HF

The resulting this compound ester can then be hydrolyzed under basic or acidic conditions to yield the final product, this compound. The synthesis of N-alkylated perfluorooctanesulfonamides by reacting perfluorooctanesulfonyl fluoride with an excess of the corresponding amine is a well-documented general procedure that is applicable to glycine derivatives. nih.gov This reaction is known to initially form a complex ammonium (B1175870) salt. nih.gov The precursor, perfluoro-1-octanesulfonyl fluoride, is industrially produced via electrochemical fluorination (ECF) of octanesulfonyl fluoride. wikipedia.org

Optimization of Reaction Conditions and Yield for Laboratory Synthesis

Optimizing the synthesis of this compound is crucial for achieving high yields and purity in a laboratory setting. Several parameters can be adjusted, including the choice of solvent, base, temperature, and reaction time.

Solvent: Aprotic solvents such as diethyl ether, dioxane, or chlorinated hydrocarbons are commonly employed to dissolve the reactants and facilitate the reaction. nih.gov The choice of solvent can influence the reaction rate and the ease of product isolation.

Base: An excess of the glycine derivative can serve as the base to neutralize the HF byproduct. However, using a non-nucleophilic tertiary amine, such as triethylamine (B128534) or pyridine, is often preferred to avoid the formation of side products and to drive the reaction to completion.

Temperature: The reaction is typically performed at room temperature or with gentle heating. Higher temperatures can accelerate the reaction but may also lead to the decomposition of the starting materials or products.

Phase-Transfer Catalysis: To improve the reaction efficiency, especially when dealing with reactants of differing solubility, phase-transfer catalysis (PTC) can be employed. This technique, commonly used in the synthesis of amino acid derivatives, involves a catalyst (e.g., a quaternary ammonium salt) that transports the deprotonated glycine derivative from an aqueous or solid phase into the organic phase where the reaction with perfluoro-1-octanesulfonyl fluoride occurs. organic-chemistry.org This biphasic system often leads to milder reaction conditions and improved yields. organic-chemistry.org

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Glycine Derivative | Glycine ethyl ester or other alkyl esters | Improved solubility in organic solvents. |

| Sulfonylating Agent | Perfluoro-1-octanesulfonyl fluoride (POSF) | Standard precursor for this class of compounds. nih.gov |

| Solvent | Diethyl ether, Dioxane, Acetonitrile (B52724) | Aprotic solvents to avoid side reactions. nih.gov |

| Base | Excess amine or Triethylamine | Neutralizes HF byproduct. |

| Catalyst | Phase-transfer catalyst (e.g., Tetrabutylammonium bromide) | Enhances reaction rate in biphasic systems. organic-chemistry.org |

| Temperature | 0°C to Room Temperature | To control reaction rate and minimize side products. |

Novel Approaches and Catalytic Systems in the Synthesis of this compound and its Analogues

Recent research has focused on developing more efficient, sustainable, and versatile methods for the synthesis of N-sulfonylated amino acids, including analogues of this compound.

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a green chemistry approach that can accelerate reaction rates and improve yields. The application of ultrasonic irradiation to the synthesis of N-sulfonamide derivatives has been shown to be effective, often leading to shorter reaction times and milder conditions. mdpi.com

Catalytic Systems: While direct catalytic synthesis of this compound is not widely reported, related catalytic methods for amino acid modification are under development. For instance, iron-catalyzed N-alkylation of unprotected amino acids with alcohols presents a novel, sustainable approach. nih.gov Furthermore, photoredox catalysis is being explored for the asymmetric synthesis of α-amino acids through radical reactions, offering a pathway to chiral derivatives under mild conditions. ineosopen.org These innovative catalytic strategies could potentially be adapted for the synthesis of this compound and its analogues.

Novel Sulfamation Reagents: The development of new reagents for N-sulfamation of amino acids and peptides provides alternative synthetic routes. nih.gov These methods aim to offer greater control and efficiency in forming the sulfonamide bond.

Derivatization Techniques and Their Implications for Structural Diversification of this compound

The structural diversification of this compound can be achieved through various derivatization techniques, primarily targeting the sulfonamide group and the perfluorooctanesulfonyl chain.

Nucleophilic Substitution Reactions of the Sulfonamide Group

The sulfonamide group (C₈F₁₇SO₂NH-) in this compound contains an acidic proton on the nitrogen atom. After deprotonation with a suitable base, the resulting anion can act as a nucleophile.

N-Alkylation: N-alkyl perfluoroalkanesulfonamides can be further alkylated. nih.gov The Mitsunobu reaction, for example, allows for the N-alkylation of N-alkyl perfluorooctanesulfonamides with an alcohol, providing a route to N,N-disubstituted derivatives. nih.gov This strategy can be applied to the nitrogen of the sulfonamide in this compound to introduce a second substituent, thus diversifying its structure.

Oxidation and Reduction Strategies for Perfluorooctanesulfonyl Compounds

The perfluorooctanesulfonyl group is generally considered chemically inert due to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, it can undergo oxidation and reduction, which can be considered derivatization in the sense of structural modification, though often leading to degradation.

Oxidation: Advanced Oxidation Processes (AOPs) that generate highly reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals can oxidize per- and polyfluoroalkyl substances (PFAS). escholarship.orgnih.govnih.gov The oxidative degradation of PFAS containing a sulfonamide linkage can proceed via electron transfer, leading to the cleavage of the carbon-sulfur (C-S) bond in a process known as desulfonation. researchgate.net While primarily studied in the context of environmental remediation, these oxidative strategies represent a potential, albeit destructive, pathway for modifying the perfluorooctanesulfonyl moiety.

Exploration of Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound (PFOS-Gly), a member of the per- and polyfluoroalkyl substances (PFAS) family, has traditionally been rooted in conventional synthetic methods. However, growing environmental and health concerns associated with PFAS have necessitated a shift towards more sustainable and greener synthetic approaches. This section explores the application of green chemistry principles to the synthesis of PFOS-Gly and its derivatives, aiming to reduce the environmental footprint of their production.

The primary route for synthesizing N-alkyl perfluorooctanesulfonamidoacetates, which are structurally analogous to PFOS-Gly, involves the reaction of perfluorooctanesulfonyl fluoride with an appropriate amine, followed by alkylation with a bromoacetic acid ester and subsequent hydrolysis. researchgate.netnih.gov This process, while effective, often utilizes hazardous solvents and reagents, generating significant waste. The principles of green chemistry offer a framework for reimagining this synthesis in a more environmentally benign manner.

One of the core tenets of green chemistry is the use of safer solvents. Traditional syntheses of sulfonamides often employ solvents like diethyl ether or dioxane. researchgate.net A greener alternative involves the use of water as a reaction medium. Research has demonstrated the successful synthesis of sulfonamide derivatives in aqueous media, often at room temperature, which significantly reduces the environmental impact associated with volatile organic compounds (VOCs). nih.gov The use of water as a solvent is not only environmentally friendly but can also simplify product isolation.

Another key principle is the pursuit of atom economy, which maximizes the incorporation of all materials used in the process into the final product. The conventional synthesis of PFOS-Gly analogues can be improved by optimizing reaction conditions to minimize the formation of byproducts. The choice of base and reaction temperature can significantly influence the yield and purity of the desired product.

Furthermore, the development of solvent-free or "neat" reaction conditions represents a significant step forward in green synthesis. nih.gov Performing reactions without a solvent eliminates a major source of waste and can lead to more efficient processes. While the direct application of solvent-free conditions to the synthesis of PFOS-Gly has not been extensively reported, it remains a promising area for future research.

The use of alternative energy sources, such as microwave irradiation, can also contribute to a greener synthetic process. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products in various chemical transformations, including derivatization reactions. acs.org

The following table summarizes potential green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Potential Benefits |

| Safer Solvents | Diethyl ether, Dioxane | Water, Supercritical CO2 | Reduced toxicity and environmental pollution |

| Atom Economy | Use of excess reagents | Stoichiometric reactions, Catalytic processes | Minimized waste generation |

| Energy Efficiency | Conventional heating | Microwave-assisted synthesis, Room temperature reactions | Reduced energy consumption and reaction times |

| Waste Reduction | Generation of byproducts and solvent waste | Solvent-free reactions, Recyclable catalysts | Minimized environmental footprint |

The derivatization of this compound, for instance through N-alkylation, can also be approached with sustainability in mind. researchgate.net The Mitsunobu reaction, an alternative to traditional alkylation, can be made greener by using polymer-supported reagents, which facilitates the separation and recycling of byproducts. researchgate.net

Cutting Edge Analytical Chemistry Techniques for Detection and Quantification of N Perfluoro 1 Octanesulfonyl Glycine

High-Resolution Chromatographic Separations for N-(Perfluoro-1-octanesulfonyl)Glycine in Complex Matrices

Chromatographic separation is a critical step in the analysis of this compound, serving to isolate it from interfering components within a sample matrix before detection. The choice of chromatographic technique is dictated by the analyte's properties and the complexity of the sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and most powerful technique for the trace analysis of polar, non-volatile PFAS like this compound. nih.gov This method offers high sensitivity and specificity, making it ideal for detecting the low concentrations typically found in environmental and biological samples. nih.govwaters.com

The general workflow involves sample preparation, often using solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences, followed by instrumental analysis. waters.com The ISO 25101 standard method, for example, details a robust procedure based on solid-phase extraction and subsequent analysis by HPLC-MS/MS for compounds like PFOS and PFOA, the principles of which are applicable to this compound. fao.org The use of isotope dilution, where a stable isotope-labeled internal standard is added to the sample prior to extraction, is a common and highly effective approach to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov

LC-MS/MS methods are capable of achieving very low limits of detection (LOD), often in the sub-ng/L (parts per trillion) range, which is necessary to meet the advisory limits set by regulatory bodies for other well-known PFAS. waters.com

Table 1: Illustrative LC-MS/MS Method Parameters for PFAS Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | Reversed-Phase C18 Column | Separates analytes based on polarity. |

| Mobile Phase A | Water with Ammonium (B1175870) Acetate | Aqueous component of the gradient. |

| Mobile Phase B | Methanol/Acetonitrile (B52724) | Organic component for eluting analytes. |

| Ionization Mode | Negative Electrospray (ESI-) | Efficiently ionizes acidic PFAS compounds. |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high specificity and sensitivity by monitoring precursor-to-product ion transitions. |

This table represents typical parameters for PFAS analysis; specific conditions for this compound would require method development and optimization.

While LC-MS is the primary tool for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of certain types of PFAS, particularly more volatile or semi-volatile compounds. Due to the polar and non-volatile nature of this compound, stemming from its carboxylic acid and sulfonamide groups, direct analysis by GC-MS is not feasible.

To make it amenable to GC analysis, the compound must first undergo derivatization. This chemical process converts the polar functional groups into less polar, more volatile derivatives. For the glycine (B1666218) moiety, esterification of the carboxylic acid group is a common strategy. A study on the GC-MS analysis of amino acids demonstrated the use of perfluorinated alcohols and anhydrides to create N(O,S)-perfluoroacyl perfluoroalkyl esters, a technique that could be adapted for this compound. nih.gov This single-step procedure can effectively prepare the analyte for injection into the GC system. nih.gov Following derivatization, the resulting compound can be separated on a GC column and detected by the mass spectrometer. While less common for this specific compound, GC-HRMS is a powerful tool for the identification and categorization of various PFAS. nih.gov

Advanced Mass Spectrometric Approaches for Structural Elucidation and Isomeric Discrimination

Beyond routine quantification, advanced mass spectrometry techniques are indispensable for confirming the chemical structure of detected analytes and distinguishing between isomers, a significant challenge in PFAS analysis.

High-Resolution Accurate Mass (HRAM) spectrometry, utilizing instruments like Orbitrap or Time-of-Flight (TOF) mass analyzers, is a critical tool for the confident identification of this compound. nih.gov Unlike unit resolution mass spectrometers, HRAM instruments provide very high mass accuracy and resolution, enabling the determination of an ion's elemental composition from its exact mass. nih.gov This capability is invaluable for non-targeted analysis (NTA), where unknown PFAS are screened for and tentatively identified in complex samples. nist.govnih.gov

The high mass accuracy significantly reduces the possibility of misidentification by distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental formula. nih.gov This is a key component in increasing confidence in the identification of emerging PFAS for which analytical standards may not be available. nih.gov

Ion Mobility Spectrometry (IMS) is a rapidly emerging technique that adds another dimension of separation to PFAS analysis when coupled with mass spectrometry. nih.gov IMS separates ions in the gas phase based on their size, shape, and charge state. nih.govnih.gov This separation occurs after ionization and before mass analysis, providing a measure of the ion's collision cross-section (CCS), which is a characteristic physical property. nih.gov

The addition of IMS can help to resolve isomeric PFAS that are not separated by chromatography and have identical mass spectra. By providing a characteristic drift time or CCS value, IMS offers an additional point of identification, enhancing analytical confidence. nih.gov This is particularly useful for distinguishing between linear and branched isomers of PFAS, which can have different toxicological properties and environmental fates. Data-independent methods that leverage ion mobility and size-dependent fragmentation have been successfully developed to characterize and elucidate the structures of various PFAS, including perfluorinated ether sulfonic acids. nih.gov

Table 2: Comparison of Advanced Mass Spectrometry Techniques for this compound Analysis

| Technique | Principle | Key Advantage for PFAS Analysis |

|---|---|---|

| LC-MS/MS | Chromatographic separation followed by precursor and product ion monitoring. | Gold standard for sensitive and specific quantification of known target analytes. nih.gov |

| HRAM-MS | Measures mass-to-charge ratio with very high precision. | Provides high-confidence identification based on accurate mass and elemental composition. nih.gov |

| IMS-MS | Separates ions based on size and shape (collision cross-section) in the gas phase. | Differentiates between isomeric compounds that are indistinguishable by mass alone. nih.gov |

Method Validation, Quality Assurance, and Inter-Laboratory Comparability Studies for this compound Analysis

To ensure that data on this compound are reliable, comparable, and fit for purpose, rigorous method validation and quality assurance/quality control (QA/QC) procedures are essential. These processes are often evaluated through inter-laboratory studies.

Method validation involves establishing key performance characteristics of an analytical method. For a multi-laboratory validation study of PFAS in aqueous matrices under EPA Method 1633, laboratories were required to establish parameters such as initial calibration, initial demonstration of capability (IDOC), method detection limit (MDL), and limit of quantitation (LOQ). epa.gov Accuracy is typically assessed through the recovery of spiked analytes in various matrices, while precision is determined by evaluating the repeatability (within-laboratory variation) and reproducibility (between-laboratory variation) of the results. fao.org For PFAS, acceptable recovery ranges are often cited between 75% and 130%. waters.com

Inter-laboratory studies are crucial for assessing the state of practice and ensuring comparability of results among different laboratories. nih.gov Organizations like the National Institute of Standards and Technology (NIST) regularly conduct such studies for PFAS analysis. nist.gov In these studies, participating labs analyze the same test materials, and their results are compared to assess the performance and robustness of their methods against a larger group. nist.gov These exercises have proven successful in improving the analytical comparability and accuracy for PFAS analysis across numerous laboratories, with one program showing an improvement in the mean relative standard deviation from 22% to 13% over four rounds of testing. nih.gov The results of these studies confirm that well-defined analytical methods, such as those based on SPE and LC-MS/MS, are robust and reliable for the analysis of PFAS in various sample types. fao.org

Development of Novel Sampling and Sample Preparation Techniques for Environmental and Biological Samples

The accurate detection and quantification of this compound, a per- and polyfluoroalkyl substance (PFAS), in complex environmental and biological samples present significant analytical challenges. The inherent low concentrations of this compound, coupled with potential matrix interferences, necessitate sophisticated and efficient sampling and sample preparation techniques. Recent advancements have focused on improving the speed, efficiency, and effectiveness of these methods while minimizing solvent usage and potential for contamination.

A prominent and innovative technique that has been adapted for PFAS analysis is the QuEChERS method, which stands for Quick, Easy, Cheap, Effective, Rugged, and Safe. lcms.czsigmaaldrich.comiaea.org Originally developed for pesticide residue analysis in fruits and vegetables, its application has been extended to other contaminants, including PFAS. lcms.cziaea.org The QuEChERS procedure involves two main steps: an extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt solution, followed by a cleanup step using dispersive solid-phase extraction (dSPE). iaea.org This dSPE step utilizes sorbents like primary secondary amine (PSA) to remove matrix components such as sugars and fatty acids, graphitized carbon black (GCB) to remove pigments and sterols, and C18 to remove nonpolar interferences. sigmaaldrich.comiaea.org

For the analysis of PFAS in diverse produce, a modified version of the FDA C-010.01 method, which is based on QuEChERS, has been successfully implemented. lcms.czwaters.com This approach has demonstrated good accuracy and robustness for a wide range of PFAS compounds. lcms.cz The extraction with acetonitrile and salts, followed by dSPE cleanup, provides a sample extract that is suitable for highly sensitive analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). lcms.czwaters.com

Solid-phase extraction (SPE) remains a cornerstone of sample preparation for PFAS analysis, especially for aqueous samples. chromatographyonline.com It is highly effective for cleaning up the sample matrix, concentrating the analytes, and transferring them into a solvent compatible with the analytical instrument. chromatographyonline.com For PFAS, weak anion exchange (WAX) cartridges are commonly used. nih.gov Research has shown that online SPE coupled with LC-MS/MS can achieve very low detection limits, in the sub-ng/L range, for various PFAS in water samples. researchgate.net This automated approach reduces sample handling and the risk of contamination. gilson.com

For particularly complex or fatty matrices, a combination of QuEChERS and further SPE cleanup may be employed to remove additional interferences. chromatographyonline.comepa.gov This multi-step process, while potentially increasing analysis time, can significantly improve data quality by reducing matrix effects and achieving lower limits of detection. chromatographyonline.com

The selection of the appropriate sample preparation technique is highly dependent on the sample matrix. For instance, while a straightforward SPE method might be sufficient for relatively clean water samples, more complex matrices like food, soil, or biological tissues often require the more rigorous cleanup provided by methods like QuEChERS or a combination of techniques. chromatographyonline.com

The following tables summarize the performance of these novel sample preparation techniques for PFAS analysis.

Table 1: Performance of QuEChERS-based Methods for PFAS Analysis

| Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| General QuEChERS | Wide range of compounds | 70-120 | <5 | sigmaaldrich.com |

| Modified FDA C-010.01 (QuEChERS) | Produce (lettuce, strawberry, carrot, etc.) | 62-135 | <22 | lcms.cz |

Table 2: Performance of Solid-Phase Extraction (SPE) for PFAS Analysis

| Method | Matrix | Recovery (%) | Instrumental Limits of Quantification (ng/L) | Reference |

|---|---|---|---|---|

| SPE with Oasis WAX cartridges | Water | 86-125 | 4.3 - 16.1 | nih.gov |

Environmental Fate, Transport, and Transformation Mechanisms of N Perfluoro 1 Octanesulfonyl Glycine

Environmental Distribution and Partitioning Behavior in Abiotic and Biotic Compartments

The environmental distribution and partitioning of N-(Perfluoro-1-octanesulfonyl)Glycine are governed by its physicochemical properties, which are characteristic of many perfluoroalkyl acids (PFAAs). These properties, in conjunction with environmental factors, dictate its movement and accumulation in soil, water, and living organisms. nih.gov

The dual hydrophobic and hydrophilic nature of such PFAS compounds, conferred by the fluorinated alkyl tail and the ionic headgroup respectively, means they tend to accumulate at interfaces between different environmental media, such as air-water and soil-water interfaces. core.ac.uk For instance, studies on N-EtFOSAA have shown its uptake by the roots of various plant species from biosolids-amended soil, with root concentration factors ranging from 0.52 to 1.37 (pmol/g root)/(pmol/g soil). nih.gov The accumulation in plant roots was found to be correlated with the protein and lipid content of the roots. nih.gov

The sorption of similar compounds to sediment and soil is a key process influencing their mobility. The organic carbon-normalized partition coefficient (log Koc) is a useful parameter for describing this behavior. For FOSA, a structurally related compound, the log Koc has been measured at 4.1 ± 0.35 cm³/g⁻¹. nih.gov This indicates a moderate tendency to sorb to organic matter in soil and sediment, which would in turn limit its transport in aquatic systems. nih.gov The partitioning behavior of several neutral PFAS, including fluorotelomer alcohols (FTOHs) and perfluorooctane (B1214571) sulfonamidoethanols (FOSEs), has been investigated, revealing dust-air partition coefficients (log Kdust) for EtFOSE of 8.8 ± 0.5, suggesting significant partitioning to indoor dust. epa.gov

Table 1: Partitioning Behavior of this compound Analogues

| Compound | Partition Coefficient | Value | Environmental Compartment | Reference |

| N-EtFOSAA | Root Concentration Factor | 0.52-1.37 (pmol/g root)/(pmol/g soil) | Soil-Plant System | nih.gov |

| FOSA | log Koc | 4.1 ± 0.35 cm³/g⁻¹ | Water-Sediment | nih.gov |

| EtFOSE | log Kdust | 8.8 ± 0.5 | Indoor Air-Dust | epa.gov |

This table presents data for analogue compounds to infer the likely partitioning behavior of this compound.

Biodegradation Pathways and Microbial Mediated Transformations of this compound

The biodegradation of this compound is expected to be a slow process, a characteristic shared by many perfluorinated compounds. The strong carbon-fluorine bond makes these molecules highly resistant to microbial degradation. nih.gov However, biotransformation of precursor compounds is a significant pathway for the formation of more stable PFAAs in the environment. mdpi.comnih.govepa.gov

Aerobic Biotransformation Processes and Microbial Community Interactions

Under aerobic conditions, the biotransformation of precursors to this compound has been documented. For example, N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) degrades to N-EtFOSAA in activated sludge with a first-order rate of 0.99 ± 0.08 day⁻¹. nih.gov This N-EtFOSAA then undergoes further, slower transformation at a rate of 0.093 ± 0.012 day⁻¹ to N-ethylperfluorooctane sulfonamide (N-EtFOSA). nih.gov The degradation of N-EtFOSAA has also been observed in soil-plant systems, with degradation rate constants ranging from 0.063 to 0.165 d⁻¹, a rate that is 1.4 to 3.6 times higher in the presence of plants than in bare soil. nih.gov

The ultimate biotransformation products of these pathways often include the highly persistent perfluorooctane sulfonate (PFOS). nih.govresearchgate.netnih.govresearchgate.netnih.gov The transformation of perfluorooctane sulfonamide (FOSA) to PFOS has been observed in aerobic soil microcosms, with half-lives ranging from 203.0 to 335.1 days and molar yields of PFOS between 21.6% and 29.5%. auburn.eduacs.org

Microbial community analysis in soils where FOSA biotransformation occurred revealed that members of the phyla Cyanobacteria and Bacteroidota, and the genus Afipia, showed greater tolerance to high concentrations of FOSA and its transformation products. acs.org This suggests that specific microbial populations may be involved in or adapt to the presence of these compounds.

Recalcitrance under Anaerobic and Anoxic Conditions

Information on the anaerobic degradation of this compound and its close analogues is limited. Generally, perfluorinated compounds are considered to be highly recalcitrant under anaerobic conditions. However, some studies have demonstrated the potential for anaerobic biotransformation of certain PFAS under specific conditions. For instance, a significant decrease in PFOS concentrations (46.4 ± 11.0% removal over 45 days) was observed in soil microcosms amended with a dehalogenating culture (WBC-2) and chlorinated co-contaminants. nih.gov Furthermore, the anaerobic defluorination of perfluorooctanoic acid (PFOA) by Acidimicrobium sp. Strain A6 has been reported in biosolids, with a reduction of over 50%. nih.gov These findings suggest that while likely a very slow process, anaerobic degradation of compounds like this compound may be possible in the presence of specialized microbial communities and specific environmental conditions.

Identification of Microbial Species Involved in Biotransformation (e.g., Methylocaldum)

While the specific microbial species responsible for the biotransformation of this compound have not been identified, studies on related compounds provide some insights. For the degradation of PFOS, the aerobic bacterium Pseudomonas aeruginosa strain HJ4 has been identified as capable of decomposing approximately 67% of PFOS in a 48-hour incubation period. concawe.eu As mentioned previously, microbial community analysis in FOSA-transforming soils pointed to the tolerance of Cyanobacteria, Bacteroidota, and Afipia. acs.org There is currently no scientific literature available that specifically links the genus Methylocaldum to the biotransformation of this compound or other related PFAS compounds.

Photolytic and Hydrolytic Degradation Mechanisms under Environmental Conditions

The abiotic degradation of this compound through photolysis and hydrolysis is expected to be minimal under typical environmental conditions. The perfluoroalkyl sulfonamide structure is generally resistant to these degradation pathways. core.ac.uknih.gov

Perfluorooctanesulfonamide (FOSA) is not expected to undergo hydrolysis in the environment due to the lack of functional groups that readily hydrolyze under ambient conditions. nih.gov Similarly, it does not possess chromophores that absorb light at wavelengths greater than 290 nm, making it unlikely to undergo direct photolysis by sunlight. nih.gov While the sulfonamide linkage is generally stable, the presence of certain substituents could potentially facilitate intramolecularly catalyzed hydrolysis, though this is considered unlikely to be a significant pathway in the environment. core.ac.uk

However, the degradation of PFAS, including those with sulfonamide groups, can be induced through advanced oxidation and reduction processes involving ultraviolet (UV) light in combination with catalysts or other chemicals. nih.govnih.govosti.gov These methods, such as UV/persulfate or photocatalysis with materials like titanium dioxide (TiO₂), generate highly reactive species like sulfate (B86663) and hydroxyl radicals that can break down the stable PFAS structure. nih.govnih.gov These engineered systems are not representative of natural environmental conditions but are relevant for potential remediation technologies.

Sorption and Desorption Dynamics of this compound in Soil, Sediment, and Aquatic Systems

The sorption and desorption behavior of this compound are critical processes that influence its mobility and bioavailability in the environment. As with other PFAS, sorption is primarily driven by the hydrophobic interactions of the perfluorinated tail and electrostatic interactions of the polar headgroup with environmental solids. acs.org

Specific sorption coefficients for this compound are not available. However, data from its analogues provide valuable insights. The log Koc value of 4.1 ± 0.35 cm³/g⁻¹ for FOSA indicates that it will partition to organic carbon in soils and sediments. nih.gov For N-EtFOSAA, studies have shown its uptake and accumulation in plant roots, and its bioavailability in soil can be significantly reduced by the addition of sorbents like powdered activated carbon (PAC). nih.govnih.govalbany.edu The addition of PAC to soil was shown to decrease the total plant uptake of N-EtFOSAA by 94.96%. nih.govalbany.edu

The sorption of perfluoroalkane sulfonamides is influenced by soil and sediment properties such as organic carbon content and pH. acs.orgresearchgate.net The pKa of the sulfonamide group will determine its charge at a given environmental pH, which in turn affects its interaction with charged mineral surfaces. acs.org Generally, longer-chain PFAS like those with an eight-carbon backbone exhibit stronger sorption than their shorter-chain counterparts. The sorption affinity of PFAS has been shown to increase in the order of FTSA < PFCA < PFSA < FOSA for compounds with the same chain length. researchgate.net

Table 2: Sorption Data for this compound Analogues

| Analogue Compound | Sorbent | Sorption Parameter | Value | Reference |

| FOSA | Sediment | log Koc | 4.1 ± 0.35 cm³/g⁻¹ | nih.gov |

| N-EtFOSAA | Soil | Reduction in plant uptake with PAC | 94.96% | nih.govalbany.edu |

This table presents data for analogue compounds to infer the likely sorption dynamics of this compound.

Unraveling the Environmental Journey of this compound: A Look at Predictive Modeling

The development of robust environmental fate models and predictive tools for this compound (FOSAG), a member of the vast family of per- and poly-fluoroalkyl substances (PFAS), is crucial for understanding its environmental behavior and potential risks. However, a significant challenge in creating these models is the scarcity of specific experimental data on FOSAG's physicochemical properties and transformation rates.

Predictive environmental models are sophisticated computational tools that simulate the movement and transformation of chemicals in the environment. promisces.euresearchgate.netdigitellinc.com These models are essential for forecasting a substance's distribution in various environmental compartments such as water, soil, and air, and for estimating its persistence. The accuracy of these models is highly dependent on the quality of the input data, which includes key physicochemical properties of the compound .

The Challenge of Data Scarcity for FOSAG

For this compound, obtaining the necessary experimental data for these models is a primary hurdle. While basic information such as its molecular formula (C₁₀H₄F₁₇NO₄S) and molecular weight (approximately 557.18 g/mol ) is available, critical parameters for environmental modeling remain largely uncharacterized. mdpi.comrsc.org These include:

Water Solubility: This parameter determines the extent to which FOSAG will dissolve in water, influencing its concentration in aquatic systems and its potential for transport in groundwater and surface water.

Vapor Pressure: This property indicates the tendency of a substance to evaporate into the air, a key factor in assessing its potential for long-range atmospheric transport.

Octanol-Water Partition Coefficient (Kow): This coefficient is a measure of a chemical's hydrophobicity and is used to predict its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.

Soil Organic Carbon-Water Partition Coefficient (Koc): This value helps to predict the mobility of a chemical in soil. A high Koc indicates that the compound will be strongly bound to soil particles and less likely to leach into groundwater.

The robust carbon-fluorine bond in FOSAG's structure makes it highly stable and resistant to degradation, a characteristic of many PFAS compounds. nih.gov This persistence complicates the prediction of its ultimate environmental fate.

Bridging the Data Gap: The Role of Predictive Tools

In the absence of extensive experimental data for FOSAG, researchers are turning to predictive tools like Quantitative Structure-Property Relationship (QSPR) models. These models use the chemical structure of a compound to estimate its physicochemical properties and biological activities. promisces.eu For PFAS, bespoke QSPR models are being developed that are specifically tailored to this unique class of chemicals. mdpi.com These models leverage existing data for other PFAS compounds to predict the properties of less-studied ones like FOSAG.

The development of such predictive tools is guided by several key principles:

Simplicity and Accessibility: The models should be user-friendly to allow for rapid and routine use in initial site investigations and risk assessments.

Data Aggregation and Curation: The development of these models requires the collection and careful evaluation of existing measured data for a range of PFAS.

Quantum-Chemical Predictions: Advanced computational methods can be used to generate estimated data to supplement the measured data sets.

Modeling Environmental Transformation

Understanding the transformation of FOSAG in the environment is another critical component of fate modeling. While FOSAG is persistent, it is not entirely inert. It has been suggested that FOSAG can undergo transformation processes. For instance, it can be oxidized to form the more well-known and highly persistent perfluorooctane sulfonic acid (PFOS) or reduced to form perfluorooctane sulfonamide. nih.gov The rates and conditions under which these transformations occur in different environmental compartments are crucial inputs for fate models.

Research on related compounds, such as perfluoroalkane sulfonamido acetic acids, indicates that biotransformation can be a significant pathway. researchgate.netnih.gov These studies suggest that microbial communities in soil and sediment may play a role in the degradation of these complex molecules. However, specific studies on the biotransformation of FOSAG are lacking.

The Path Forward: Integrating Data and Models

To accurately predict the environmental fate of this compound, a multi-pronged approach is necessary. This involves:

Generating Experimental Data: Conducting laboratory studies to determine the key physicochemical properties of FOSAG is essential to reduce the uncertainty in model predictions.

Refining QSPR Models: Further development and validation of QSPR models specifically for perfluoroalkane sulfonamides will improve the accuracy of estimated parameters.

Investigating Transformation Pathways: Detailed studies on the biotic and abiotic transformation of FOSAG under various environmental conditions are needed to determine its degradation products and rates.

By integrating new experimental data with increasingly sophisticated predictive models, the scientific community can build a more complete picture of the environmental journey of this compound, ultimately informing better environmental management and risk assessment strategies.

Mechanistic Ecotoxicology and Biological Interactions of N Perfluoro 1 Octanesulfonyl Glycine in Non Human Systems

In Vitro Cellular and Molecular Mechanisms of Action of N-(Perfluoro-1-octanesulfonyl)Glycine

Detailed in vitro studies specifically investigating the cellular and molecular mechanisms of action of this compound are limited in the publicly available scientific literature. While research on other prominent PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), has elucidated various toxicological pathways, direct evidence for this compound remains sparse.

Induction of Oxidative Stress and Disturbances in Signaling Pathways

Currently, there is a lack of specific research studies that have investigated the induction of oxidative stress or the disturbance of signaling pathways as a direct result of exposure to this compound in non-human systems. General studies on other PFAS compounds have suggested that oxidative stress is a potential mechanism of toxicity. nih.gov However, without compound-specific data, it is not possible to detail the precise effects of this compound.

Effects on Lipid Metabolism and Related Molecular Targets

Transcriptomic and Proteomic Responses in Model Organisms (e.g., aquatic invertebrates, plants)

There is a notable absence of transcriptomic and proteomic studies focused specifically on the responses of model organisms to this compound. While broader studies have been conducted on the transcriptomic responses of algae to a range of PFAS, the specific inclusion and effects of this compound were not detailed. umweltbundesamt.de Similarly, proteomic studies have been performed on plant responses to glycine (B1666218), but not in the context of its perfluorinated form. habitablefuture.org

Biotransformation Processes of this compound in Environmental Organisms and Microbiota

This compound is a known metabolite of other perfluorooctane (B1214571) sulfonamide-based compounds. The biotransformation of these precursor compounds is a significant indirect source of this compound in the environment and in biological systems. For instance, N-ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA) can be transformed into this compound (FOSAA). bham.ac.uknih.gov

Furthermore, studies on the biotransformation of N-ethylperfluorooctane-1-sulfonamide (N-EtFOSA) in various species, including rainbow trout, rats, and seals, have shown that it can be metabolized to perfluorooctane sulfonamide (FOSA), which is a precursor to PFOS. nih.gov The occurrence of N-methylperfluorooctane sulfonamidoacetic acid (N-MeFOSAA) and N-EtFOSAA as metabolites in water and sediment suggests that they can be formed from the biological or photochemical transformation of their respective sulfonamide precursors. nih.gov The presence of FOSAA itself in environmental samples indicates its formation from such precursor compounds.

Table 1: Biotransformation Pathways Leading to this compound (FOSAA)

| Precursor Compound | Resulting Metabolite |

| N-Ethylperfluorooctane sulfonamidoacetic acid (N-EtFOSAA) | This compound (FOSAA) |

| Perfluorooctane sulfonamide (FOSA) precursors | This compound (FOSAA) |

This table is based on documented biotransformation pathways of related PFAS compounds.

Bioaccumulation and Bioconcentration Kinetics and Dynamics in Aquatic and Terrestrial Food Webs

As a long-chain PFAS, this compound is expected to be persistent in the environment and to bioaccumulate in living organisms. However, specific kinetic and dynamic studies detailing the bioaccumulation and bioconcentration of this compound in aquatic and terrestrial food webs are not extensively documented in peer-reviewed literature. General principles of PFAS bioaccumulation suggest that long-chain compounds are more likely to be retained in organisms. bcp-instruments.com

Comparison of Bioaccumulation Potential with Related PFAS

A direct quantitative comparison of the bioaccumulation potential of this compound with other related PFAS, such as PFOS and PFOA, is challenging due to the lack of specific bioaccumulation factor (BAF) or bioconcentration factor (BCF) data for this compound. It has been noted that the ethyl group in the related compound N-EtFOSAA increases its lipophilicity, leading to higher bioaccumulation factors in fatty tissues compared to FOSAA. This suggests that the bioaccumulation potential of this compound may be lower than that of its N-ethylated counterpart.

Comparative Mechanistic Ecotoxicological Studies across Different Non-Human Biological Systems

In aquatic vertebrates like fish, PFAS are known to interact with various nuclear receptors, which are critical in regulating a host of physiological processes. For instance, studies on compounds structurally related to FOSAG have shown interactions with peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs). These interactions can disrupt lipid metabolism, and endocrine function. The specific affinity and downstream consequences of FOSAG binding to these receptors in different fish species have yet to be elucidated.

In aquatic invertebrates, the toxicological pathways may differ. For some PFAS, effects on the nervous system and reproductive development have been observed. The molecular initiating events for these outcomes often involve interactions with specific proteins and signaling pathways. For example, some PFAS have been shown to affect the expression of genes related to stress response and apoptosis in invertebrates. Whether FOSAG follows a similar mode of action across different invertebrate phyla, such as crustaceans and mollusks, is a critical data gap.

The table below illustrates a hypothetical comparative framework for the types of molecular interactions that could be investigated for FOSAG across different non-human systems.

Table 1: Hypothetical Comparative Mechanistic Framework for FOSAG

| Biological System | Potential Molecular Target | Potential Downstream Effect |

| Fish (e.g., Zebrafish) | Peroxisome Proliferator-Activated Receptors (PPARs) | Altered lipid metabolism, hepatotoxicity |

| Estrogen Receptors (ERs) | Endocrine disruption, reproductive effects | |

| Thyroid Hormone Receptors (TRs) | Developmental and metabolic alterations | |

| Aquatic Invertebrates (e.g., Daphnia magna) | Ion channels, neurotransmitter receptors | Neurotoxicity, behavioral changes |

| Genes involved in stress response (e.g., heat shock proteins) | Reduced stress tolerance | |

| Genes regulating molting and reproduction | Developmental and reproductive toxicity | |

| Soil Organisms (e.g., Earthworms) | Cellular membranes | Disruption of membrane integrity |

| Enzymes involved in detoxification | Oxidative stress |

This table is illustrative and based on general PFAS toxicology; specific data for FOSAG is currently lacking.

Effects on Ecological Endpoints and Community Structures at the Molecular Level

Data directly linking FOSAG exposure to molecular-level changes in ecological endpoints and community structures are presently unavailable. Research in this area is challenging, as it requires connecting molecular initiating events to population, community, and ecosystem-level responses.

At the level of microbial communities, such as those in soil or periphyton, the introduction of a persistent chemical like FOSAG could lead to shifts in community composition and function. These changes can be assessed at a molecular level by analyzing alterations in the abundance and expression of key functional genes. For example, genes involved in critical biogeochemical cycles, like nitrogen fixation and denitrification, could be impacted. nih.govmdpi.comnih.govresearchgate.netmdpi.com The presence of a xenobiotic could select for microbial populations capable of its degradation or transformation, or conversely, inhibit sensitive species, leading to a cascade of effects on nutrient cycling and primary productivity.

For instance, studies on other environmental stressors have shown that changes in the abundance of specific bacterial and fungal operational taxonomic units (OTUs) can be correlated with functional changes in the ecosystem. nih.gov The application of metagenomic and metatranscriptomic approaches could reveal the impact of FOSAG on the genetic potential and activity of these microbial communities.

In more complex ecological communities, molecular techniques can also be employed to understand the effects of chemical stressors. For example, changes in the gene expression profiles of keystone species within a community could serve as an early warning indicator of ecological harm. However, attributing such changes directly to FOSAG in a field setting would be complex due to the presence of multiple stressors.

The table below outlines potential molecular-level effects of FOSAG on community structures, based on methodologies used for other environmental contaminants.

Table 2: Potential Molecular-Level Effects of FOSAG on Community Structures

| Community Type | Potential Molecular Endpoint | Potential Ecological Consequence |

| Soil Microbial Community | Altered abundance of nitrogen cycling genes (e.g., nifH, amoA, nirK) | Disruption of soil nutrient cycling |

| Shifts in the diversity of bacterial 16S rRNA genes | Changes in soil food web dynamics | |

| Aquatic Periphyton Community | Changes in the expression of photosynthetic genes in algae | Altered primary productivity |

| Altered community composition based on metagenomic analysis | Shifts in the base of the aquatic food web | |

| Aquatic Invertebrate Community | Differential gene expression in sensitive versus tolerant species | Changes in community structure and resilience |

This table presents potential research avenues; specific data for FOSAG is needed to validate these hypotheses.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N Perfluoro 1 Octanesulfonyl Glycine Analogues

Correlating Molecular Structure with Environmental Mobility and Persistence

The environmental fate of N-(Perfluoro-1-octanesulfonyl)Glycine analogues is intrinsically linked to their molecular structure. These compounds are part of a larger group of per- and polyfluoroalkyl substances (PFAS) known for their persistence, which is largely due to the strength of the carbon-fluorine (C-F) bond. nih.govresearchgate.net

This compound, also known as N-EtFOSAA, is a known intermediate in the degradation pathway of larger PFAS precursors. nih.govnih.gov For instance, N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (N-EtFOSE), a volatile compound used in surface coatings, biodegrades into N-EtFOSAA. nih.govnih.gov This transformation is part of a multi-step degradation process that ultimately leads to the formation of the highly persistent perfluorooctane sulfonate (PFOS). nih.govnih.govsfu.ca

The degradation pathway from N-EtFOSE involves several key steps, with varying transformation rates. In activated sludge, N-EtFOSE degrades to N-EtFOSAA with a first-order rate of 0.99 per day. nih.gov N-EtFOSAA then undergoes a slower transformation to N-ethylperfluorooctane sulfonamide (N-EtFOSA) at a rate of 0.093 per day, which subsequently transforms into perfluorooctane sulfonamide (FOSA) and then PFOS. nih.gov This slower degradation of N-EtFOSAA compared to its parent compound indicates its relative persistence in this environment.

Table 1: Aerobic Biotransformation of N-EtFOSE in Activated Sludge

| Compound/Precursor | Transformation Product | Observed First-Order Rate (day⁻¹) |

|---|---|---|

| N-EtFOSE | N-EtFOSAA | 0.99 ± 0.08 |

| N-EtFOSAA | N-EtFOSA | 0.093 ± 0.012 |

Data sourced from Rhoads et al., 2008 nih.gov

The mobility of these compounds is also a key factor in their environmental impact. Generally, short-chain PFAS exhibit greater mobility in water, which can lead to widespread contamination of aquatic environments. nih.govresearchgate.net The presence of functional groups also plays a role; the carboxyl and sulfonate groups on many PFAS, including N-EtFOSAA, are hydrophilic and increase water solubility, contributing to their transport in surface and groundwater. researchgate.netmdpi.com However, the long perfluorinated tail is hydrophobic, leading to complex partitioning behaviors where these compounds accumulate at interfaces like air-water or sediment-water. itrcweb.org

Relating Structural Features to Mechanistic Biological Activity (Non-Human)

The molecular structure of this compound analogues is a key determinant of their interaction with biological systems in non-human organisms. Studies on related compounds have shown that these substances can induce a range of toxicological effects, often mediated by specific structural features.

For example, the precursor to N-EtFOSAA, N-EtFOSE, has been shown to induce oxidative stress and DNA damage in earthworms (Eisenia fetida). nih.gov In these organisms, N-EtFOSE is metabolized into several products, including N-EtFOSAA, N-EtFOSA, FOSA, and PFOS. nih.gov The study observed significant accumulation of reactive oxygen species (ROS) and activation of antioxidant enzymes, indicating a clear mechanistic response to exposure. nih.gov

A significant mechanism of toxicity for many perfluoroalkyl acids (PFAAs) is the disruption of mitochondrial function. nih.gov Investigations into a series of 16 different PFAAs revealed that they interfere with mitochondrial respiration in rat liver through mechanisms that are dependent on their specific structure, including the perfluorinated chain length and the nature of the functional headgroup. nih.gov

Influence of Perfluorinated Chain Length on Mechanistic Responses

The length of the perfluorinated carbon chain is a critical factor influencing the biological potency of PFAS. A general trend observed across numerous studies is that toxicity and the potential for bioaccumulation increase with chain length. researchgate.netacs.orgnih.gov

Long-chain PFAS, which include perfluorocarboxylic acids (PFCAs) with seven or more carbons and perfluorosulfonic acids (PFSAs) with six or more carbons, tend to have longer elimination half-lives and greater bioaccumulation potential compared to their short-chain counterparts. nih.gov This increased bioaccumulation is a key factor in their toxicological impact. High concentrations of long-chain PFAS, particularly PFOS and various PFCAs, have been widely detected in aquatic organisms globally. researchgate.netnih.gov

Studies in zebrafish (Danio rerio), a common model organism for developmental toxicity, have demonstrated this chain-length dependency. For instance, PFAS with an eight-carbon (C8) chain are generally more toxic than those with a four-carbon (C4) chain. This difference in toxicity is linked to higher bioaccumulation and specific structural effects, such as the induction of edema, which was observed only with C8 compounds. nih.gov

Impact of Functional Groups (e.g., sulfonate vs. carboxyl) on Mechanistic Potential

The functional headgroup of a PFAS molecule significantly influences its biological activity. When comparing compounds with the same carbon chain length, those with a sulfonate group often exhibit greater toxic potential than those with a carboxyl group. researchgate.netmdpi.com

This trend is evident in studies comparing PFOS (a C8 sulfonate) and PFOA (a C8 carboxylate). PFOS generally shows higher adsorption and bioaccumulation, which can lead to greater toxicity. researchgate.netmdpi.com The sulfonate group in PFOS, being a harder base, adsorbs more readily to surfaces compared to the carboxylate group in PFOA. mdpi.com This difference in interaction also extends to biological molecules.

The higher lipophilicity of perfluoroalkyl sulfonates compared to their carboxylate counterparts has significant implications for their ability to permeate biological membranes. nih.gov This property, driven by the strong electron-withdrawing effect of the perfluoroalkyl group on the sulfonate head, contributes to the bioaccumulation and toxicity of these compounds. nih.gov In zebrafish studies, the functional headgroup was shown to impact both bioactivity and bioconcentration, with sulfonamide-containing PFAS being particularly bioactive and bioaccumulative. nih.gov

Table 2: Comparison of Developmental Effects in Zebrafish Embryos for C4 and C8 PFAS

| Compound | Chain Length | Functional Group | Observed Effects |

|---|---|---|---|

| PFOS | C8 | Sulfonate | Tail deformations, uninflated swim bladder, edema, head malformations, affected heart rate |

| PFOA | C8 | Carboxylate | Tail deformations, uninflated swim bladder, edema, effects on hatching, affected heart rate |

| PFBS | C4 | Sulfonate | Tail deformations, uninflated swim bladder, head malformations, affected heart rate |

| PFBA | C4 | Carboxylate | Tail deformations, uninflated swim bladder |

Adapted from a study on developmental effects in zebrafish.

Computational Chemistry and In Silico Modeling Approaches for SAR/SPR Prediction

Given the vast number of PFAS, experimentally determining the physicochemical and toxicological properties of each one is impractical. itrcweb.org Consequently, computational chemistry and in silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, have become essential tools. itrcweb.orgjetjournal.us

These models use the molecular structure of a chemical to predict its properties and biological activity. itrcweb.org QSAR models have been developed to predict various endpoints for PFAS, including their adsorption to soil, potential to disrupt endocrine functions, and acute toxicity. jetjournal.usnih.govnih.gov For example, QSAR models can predict soil adsorption coefficients (Koc) based on key molecular descriptors like LogP, molecular weight, and hydrogen bonding capacity. jetjournal.us

While powerful, these models have limitations. It has been noted that QSAR models often struggle to accurately predict "activity cliffs"—pairs of structurally similar compounds that exhibit a large difference in biological activity. arxiv.org Despite these challenges, in silico methods are crucial for filling data gaps, prioritizing chemicals for further testing, and supporting environmental risk assessment. itrcweb.orgnih.gov New QSAR models are continuously being developed to provide qualitative and quantitative screening of potential effects, such as the disruption of human transthyretin by various PFAS, including perfluoroalkane sulfonyl compounds. nih.gov

Influence of Perfluorinated Chain Length and Functional Group Modifications on Compound Behavior

The interplay between the hydrophobic perfluoroalkyl chain and the hydrophilic functional headgroup governs how these compounds partition in the environment and interact with biological tissues. researchgate.netmdpi.com Longer chain lengths generally increase hydrophobicity and the potential for bioaccumulation, while the specific functional group fine-tunes these interactions. nih.gov

For example, the adsorption of PFAS onto adsorbents like activated carbon is stronger for compounds with longer carbon chains and is also enhanced in sulfonates compared to carboxylates. mdpi.com Similarly, in biological systems, both features are critical. The C8 chain length of N-EtFOSAA places it in the long-chain category for a sulfonate-based compound, suggesting a higher potential for bioaccumulation and toxicity compared to shorter-chain analogues. nih.gov Its dual functional groups—a sulfonyl amide and a carboxylic acid—further complicate its interactions, potentially leading to unique binding properties and metabolic pathways compared to simpler PFAAs. nih.gov

The systematic investigation of analogues with varied chain lengths and functional groups, as seen in studies on mitochondrial toxicity and developmental effects in zebrafish, provides a framework for understanding the structure-activity relationships that govern the behavior of this complex class of compounds. nih.gov This knowledge is essential for predicting the environmental and biological impact of specific compounds like this compound.

Advanced Remediation Technologies and Abatement Strategies for N Perfluoro 1 Octanesulfonyl Glycine Contamination

Development of Advanced Oxidation Processes (AOPs) for N-(Perfluoro-1-octanesulfonyl)Glycine Degradation

Advanced Oxidation Processes (AOPs) are a class of technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down recalcitrant organic pollutants. mdpi.com While hydroxyl radicals are less effective against the strong carbon-fluorine bonds typical of PFAS, AOPs that generate other potent oxidizing agents like sulfate (B86663) radicals have shown more promise for the degradation of compounds structurally similar to this compound. mdpi.com

Electrochemical oxidation is an advanced oxidation process that has demonstrated significant potential for the degradation of persistent PFAS. researchgate.net This technique involves the generation of powerful oxidizing agents at the surface of an anode, such as a boron-doped diamond (BDD) electrode. researchgate.net The process can lead to the complete mineralization of long-chain PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS), which are structurally analogous to the perfluorinated tail of this compound. researchgate.net The mechanism is thought to involve either direct electron transfer from the PFAS molecule to the anode or attack by electrochemically generated hydroxyl radicals. researchgate.net Studies on the electrochemical oxidation of glycine (B1666218) suggest that the process can lead to the formation of free radicals and the eventual loss of carbon dioxide, a pathway that could be relevant for the degradation of the glycine moiety of the target compound. researchgate.net

Photoremediation, another AOP, utilizes light energy, often in the presence of a photocatalyst like titanium dioxide (TiO2), to generate reactive species. mdpi.comnih.gov While direct photolysis of PFAS is generally inefficient, UV-based AOPs, such as UV/persulfate (UV/S₂O₈²⁻), have shown effectiveness in degrading perfluorinated carboxylic acids (PFCAs) through the action of sulfate radicals. researchgate.net These radicals have a higher oxidation potential than hydroxyl radicals and are more effective at breaking down PFAS. mdpi.com The application of these techniques to this compound would likely target both the perfluorinated chain and the glycine group.

Sonochemical degradation employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. The extreme temperatures and pressures generated during cavitation can lead to the pyrolysis of PFAS compounds at the bubble-water interface. This method has shown potential for the degradation of various PFAS. mdpi.com

Plasma-based technologies represent another high-energy destructive method. Cold plasma reactors generate a variety of reactive species, including electrons, radicals, and UV radiation, directly in the contaminated water. researchgate.netmdpi.com This process is particularly effective at the gas-liquid interface, where surfactant-like PFAS such as PFOS tend to accumulate. researchgate.net Research on aeration-assisted cold plasma has demonstrated significant removal efficiencies for PFOS, with degradation confirmed by the detection of sulfate and fluoride (B91410) ions. mdpi.com Non-thermal plasma has also been shown to decompose PFOS, with the formation of shorter-chain perfluoroalkyl acids as byproducts. researchgate.netnih.gov Given the structural similarities, plasma-based degradation is a promising avenue for the abatement of this compound.

Table 1: Comparison of AOPs for PFAS Degradation

| Technology | Key Reactive Species | Advantages | Challenges |

|---|---|---|---|

| Electrochemical Oxidation | •OH, Direct Electron Transfer | High efficiency for many PFAS, No chemical addition required. researchgate.net | High energy consumption, Electrode fouling, Potential for byproduct formation. |

| Photoremediation (UV/Persulfate) | SO₄•⁻ | Effective for a range of PFAS, Can be tailored by catalyst selection. researchgate.net | Requires UV light source, pH-dependent, Chemical addition needed. |

| Sonochemistry | Pyrolysis, •OH | No chemical addition required, Effective for various organic pollutants. | High energy consumption, Scalability can be an issue. |

| Plasma Technology | e⁻(aq), •OH, UV | Rapid degradation rates, Effective for low concentrations. mdpi.commdpi.com | High energy cost, Potential for NOx formation in air plasma. mdpi.com |

Adsorption and Filtration Technologies Utilizing Novel Sorbents and Membranes

Adsorption and filtration are widely used separation technologies for removing PFAS from water. Traditional sorbents like granular activated carbon are effective but have limitations, particularly for shorter-chain PFAS. Research is now focused on developing novel sorbents with enhanced affinity and selectivity for a broader range of PFAS, including compounds like this compound. uqiitd.org These advanced materials often feature tailored functional groups to improve interactions with the polar head of the PFAS molecules. uqiitd.org

Membrane filtration technologies, such as nanofiltration (NF) and reverse osmosis (RO), are capable of effectively removing PFAS from water due to their small pore sizes and the ability to reject charged molecules. mdpi.com NF membranes, in particular, have demonstrated high removal efficiencies for various PFAS. mdpi.com Innovations in membrane technology include the development of ceramic membranes, which offer greater chemical and thermal stability compared to traditional polymeric membranes. mdpi.com Additionally, functionalized membranes, such as those coated with fluorinated silanes, have shown exceptional removal capabilities for PFOS and PFOA, suggesting their potential applicability for this compound. nih.gov

Table 2: Performance of Selected Adsorption and Filtration Materials for PFAS Removal

| Material/Technology | Target PFAS | Removal Efficiency | Reference |

|---|---|---|---|

| Nanofiltration (NF) | Various PFAS | >93-95% | mdpi.com |

| Reverse Osmosis (RO) | Various PFAS | High | mdpi.com |

| Functionalized γ-AlOOH Nanowhiskers | PFOS/PFOA | >99% | nih.gov |

| Novel Polymer Sorbents | Long- and Short-Chain PFAS | High (under development) | uqiitd.org |

Biological Treatment Approaches for this compound in Contaminated Media

Biological treatment methods have historically been ineffective for the degradation of PFAS due to the high stability of the carbon-fluorine bond, which makes these compounds resistant to microbial attack. researchgate.net Consequently, this compound is expected to be highly recalcitrant to conventional biological wastewater treatment processes.

However, research is exploring indirect biological treatment strategies. One approach involves using other remediation technologies, such as non-thermal plasma, as a pre-treatment step to break down the complex PFAS molecules into more biodegradable intermediates. researchgate.net This could potentially allow for subsequent biological polishing to complete the mineralization process. The development of specialized microbial consortia or genetically engineered microorganisms capable of cleaving the C-F bond is another long-term research goal, but significant breakthroughs are still needed for this to become a viable remediation strategy for this compound.

Integration of Hybrid Remediation Systems and Sustainable Engineering Principles

Given the challenges associated with any single technology, the integration of multiple remediation processes into a hybrid system is a promising approach for the effective management of this compound contamination. mdpi.com A common strategy is the "concentrate and destroy" approach, where separation technologies like adsorption or membrane filtration are used to concentrate the PFAS from a large volume of water into a smaller, more manageable volume. mdpi.com This concentrate can then be treated with a destructive technology like electrochemical oxidation or plasma to break down the PFAS molecules.

Sustainable engineering principles are crucial in the development and selection of remediation technologies. This includes considering the energy consumption, chemical inputs, and the potential generation of harmful byproducts. mdpi.com Life cycle assessment and the development of predictive models can help in designing next-generation sorbents and optimizing treatment processes to be both effective and environmentally sound. uqiitd.org The ultimate goal is to create closed-loop systems that can effectively mineralize this compound and other PFAS without generating secondary waste streams.

Scientific Basis for Regulatory Frameworks and Policy Implications Derived from N Perfluoro 1 Octanesulfonyl Glycine Research

Scientific Data Utilization in the Development of Environmental Quality Criteria (Non-Human Specific)

The development of Environmental Quality Criteria (EQC) for any chemical, including PFAS, is a data-intensive process designed to protect ecosystems from adverse effects. For PFAS, this process is particularly focused on their persistence, bioaccumulation potential, and toxicity.

Scientific data from laboratory and field studies are used to determine concentrations in environmental media (water, sediment, soil) that are not expected to harm aquatic life or terrestrial organisms. For well-studied compounds like PFOS, agencies such as the U.S. Environmental Protection Agency (EPA) have developed national recommended aquatic life criteria based on observed effects on survival, growth, and reproduction in various freshwater organisms. epa.gov These criteria are established by reviewing a wide range of ecotoxicological studies.

Currently, specific EQC for N-(Perfluoro-1-octanesulfonyl)Glycine are not widely established in public regulatory documents. The development of such criteria would necessitate a suite of scientific data specific to the compound, including:

Ecotoxicity studies: Determining the concentrations that cause acute and chronic effects in representative species from different trophic levels (e.g., algae, invertebrates, fish).

Bioaccumulation factors (BAFs): Quantifying the extent to which the compound accumulates in aquatic and terrestrial organisms from the surrounding environment. PFOS, for instance, is known to accumulate in fish. epa.gov

Environmental fate and transport studies: Understanding how this compound moves and persists in water, sediment, and soil.

In the absence of compound-specific data, regulatory bodies may use data from structurally similar compounds, like PFOS, as a provisional measure or for read-across assessments, though this approach has inherent uncertainties. The European Union has noted that for many PFAS, a lack of ecotoxicity data is a serious shortcoming, hindering the development of robust quality standards. europa.eu

Table 1: Key Scientific Data Required for Developing Non-Human Environmental Quality Criteria for a PFAS Compound

| Data Category | Scientific Objective | Relevance for this compound |

|---|---|---|

| Aquatic Ecotoxicity | Establish acute and chronic toxicity thresholds for freshwater and marine organisms (e.g., fish, invertebrates, algae). | Essential for deriving water quality criteria to protect aquatic ecosystems. Data is currently limited. |

| Sediment Toxicity | Determine the effects on benthic organisms that live in and on sediment. | Crucial for setting sediment quality guidelines, as PFAS can partition to sediment. |

| Terrestrial Ecotoxicity | Assess toxicity to soil organisms (e.g., earthworms, plants) and wildlife (e.g., birds, mammals) through various exposure routes. | Necessary for developing soil quality criteria and understanding risks to the broader food web. |

| Bioaccumulation & Biomagnification | Quantify the potential for the substance to build up in organisms and increase in concentration up the food chain. | A critical factor for PFAS; high bioaccumulation potential, as seen with PFOS, would lead to stricter criteria. |

| Fate and Transport | Understand persistence, degradation pathways, and mobility in air, water, and soil. | Determines the environmental compartments of greatest concern and the potential for long-range transport. |

Methodologies for Ecological Risk Assessment (ERA) of this compound

An Ecological Risk Assessment (ERA) is a systematic process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors, such as chemicals. The ERA framework for PFAS like this compound follows a standard, multi-step methodology, though it is complicated by the unique properties of this chemical class. nih.gov

The ERA process generally includes:

Problem Formulation: This initial stage defines the scope of the assessment. For this compound, this would involve identifying its sources, the ecosystems at risk, and the specific ecological receptors (e.g., fish, birds, invertebrates) and endpoints (e.g., reproduction, growth, survival) of concern. A key challenge for the broader PFAS class is the lack of data for the majority of compounds. nih.gov

Exposure Assessment: This step quantifies the contact between the chemical and ecological receptors. It involves measuring or modeling the concentration of this compound in relevant environmental media and tracking its movement through the food web. The high persistence and mobility of PFAS are critical considerations. integral-corp.com

Effects Assessment (Hazard Identification): This stage characterizes the inherent toxicity of the substance. It involves reviewing toxicological studies to determine the concentrations at which adverse effects occur. For most PFAS other than PFOS and PFOA, direct toxicity data are sparse. itrcweb.org

Risk Characterization: The final step integrates the exposure and effects assessments to estimate the probability of adverse effects. This is often done by comparing exposure concentrations to toxicity thresholds (e.g., by calculating a Hazard Quotient).